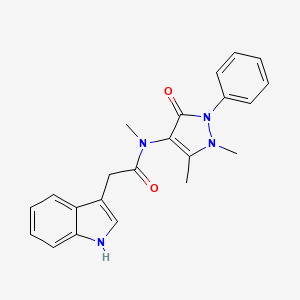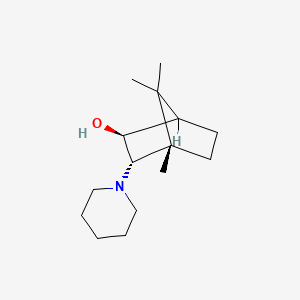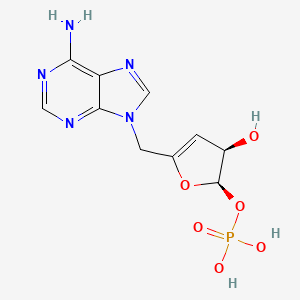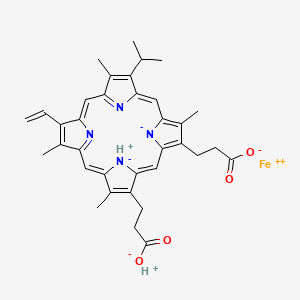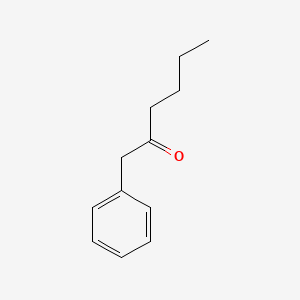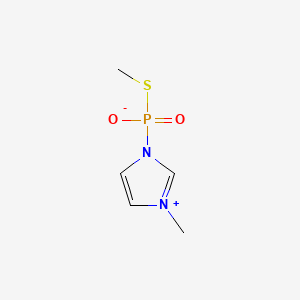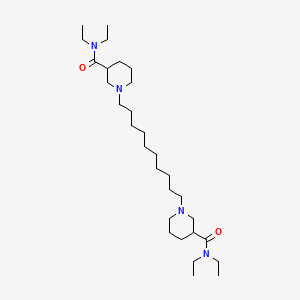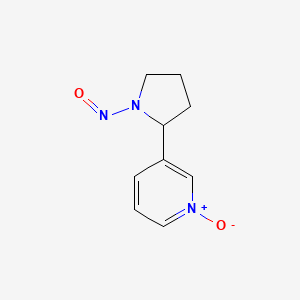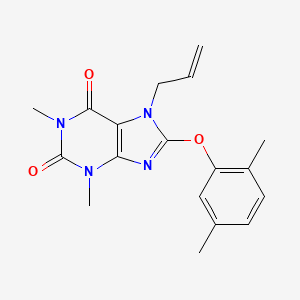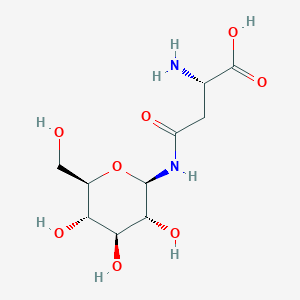
N-Glycosyl-L-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Glycosyl-L-asparagine is a glyco-amino acid.
Wissenschaftliche Forschungsanwendungen
Impact on Plant Physiology
N-Glycosyl-L-asparagine plays a significant role in plant physiology. Research indicates that N-linked protein glycosylation, which involves N-Glycosyl-L-asparagine, can alter the biological function of proteins. This modification impacts the development, growth, and physiology of plants. The complex N-glycan modifications in plants, such as the presence of β1,2-xylose and core α1,3-fucose, are crucial for plant development and have been evolutionarily conserved (Strasser, 2014).
Bacterial N-glycosylation Systems
In bacteria like Campylobacter jejuni, N-linked protein glycosylation, which includes N-Glycosyl-L-asparagine, is a prevalent post-translational modification. This process, involving the transfer of glycan structures to asparagine residues, plays a role in bacterial protein folding and function. The discovery of a functional N-linked glycosylation pathway in E. coli demonstrates the potential for engineering diverse recombinant glycan structures for research and industrial applications (Wacker et al., 2002).
Enzymatic Roles in Glycosylation
The oligosaccharyltransferase (OST) enzyme, central to N-linked glycosylation, catalyzes the transfer of oligosaccharides to asparagine residues, including N-Glycosyl-L-asparagine. The X-ray structure of bacterial OST provides insights into the mechanism of N-linked glycosylation, including sequon recognition and amide nitrogen activation, essential for N-glycosidic linkage formation (Lizak et al., 2011).
Synthesis and Applications in Biotechnology
The synthesis of N-Glycosyl-L-asparagine derivatives plays a significant role in biotechnology. Advances in chemo-enzymatic methods have allowed for the efficient production of N-glycans, which are critical for understanding their biological roles and molecular basis. This has implications for diverse applications, including in the synthesis of homogeneous glycoproteins and automation devices (Chao et al., 2020).
Role in Tumor Cell Biology
N-Glycosyl-L-asparagine is involved in glycosylation processes critical for the stability and localization of glycoproteins, which are important in tumor cell biology. Inhibiting enzymes like OST, which transfers oligosaccharides to N-Glycosyl-L-asparagine residues, can impact the signaling and proliferation of tumor cells. This has potential therapeutic applications for treating tumors dependent on specific growth factors (Lopez-sambrooks et al., 2016).
Eigenschaften
Produktname |
N-Glycosyl-L-asparagine |
|---|---|
Molekularformel |
C10H18N2O8 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
(2S)-2-amino-4-oxo-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4+,6+,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
RDVZONQWDDILKB-ITZFQDDFSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



